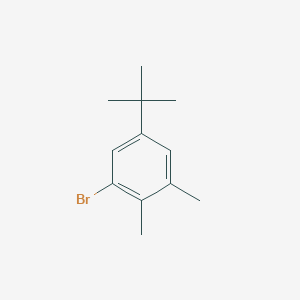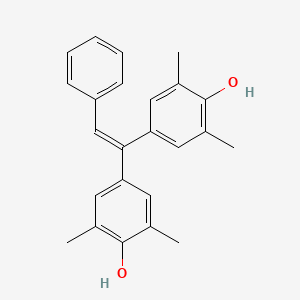
4,4'-(2-Phenylethene-1,1-diyl)bis(2,6-dimethylphenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(2-Phenylethene-1,1-diyl)bis(2,6-dimethylphenol) is an organic compound characterized by its unique structure, which includes two phenol groups connected by a phenylethene bridge. This compound is known for its high degree of conjugation, which imparts significant stability and reactivity. It is commonly used in various scientific research fields due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-Phenylethene-1,1-diyl)bis(2,6-dimethylphenol) typically involves the reaction of bis(4-methoxyphenyl)methanone with (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride in anhydrous tetrahydrofuran (THF). The reaction mixture is cooled to 0°C and then heated to reflux for several hours. After the reaction is complete, the mixture is quenched with aqueous hydrochloric acid and extracted with dichloromethane. The organic phase is dried and purified by column chromatography to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
4,4’-(2-Phenylethene-1,1-diyl)bis(2,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols
科学的研究の応用
4,4’-(2-Phenylethene-1,1-diyl)bis(2,6-dimethylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe due to its conjugated structure.
Medicine: Investigated for its potential antioxidant properties and its role in drug delivery systems.
Industry: Utilized in the production of polymers and as a stabilizer in various materials.
作用機序
The compound exerts its effects through its highly conjugated structure, which allows for efficient electron delocalization. This property makes it an effective antioxidant, as it can donate electrons to neutralize free radicals. The phenol groups can interact with various molecular targets, including enzymes and receptors, modulating their activity and pathways involved in oxidative stress and cellular signaling .
類似化合物との比較
Similar Compounds
4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde: Similar structure but with aldehyde groups instead of phenol groups.
4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(methoxybenzene): Contains methoxy groups and bromine substituents.
Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethyl-: Different substituents on the phenol rings.
Uniqueness
4,4’-(2-Phenylethene-1,1-diyl)bis(2,6-dimethylphenol) is unique due to its specific combination of phenol groups and a phenylethene bridge, which provides a balance of stability and reactivity. Its high degree of conjugation makes it particularly useful in applications requiring efficient electron delocalization and antioxidant properties.
特性
CAS番号 |
61064-72-0 |
|---|---|
分子式 |
C24H24O2 |
分子量 |
344.4 g/mol |
IUPAC名 |
4-[1-(4-hydroxy-3,5-dimethylphenyl)-2-phenylethenyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C24H24O2/c1-15-10-20(11-16(2)23(15)25)22(14-19-8-6-5-7-9-19)21-12-17(3)24(26)18(4)13-21/h5-14,25-26H,1-4H3 |
InChIキー |
QXKJUECZQNRDBM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)C)C(=CC2=CC=CC=C2)C3=CC(=C(C(=C3)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3E)-3-[(2-Chloroethyl)imino]-5-phenyl-1,2,4-triazin-2(3H)-ol](/img/structure/B14586197.png)
![2-Methyl-1-[1-(propan-2-yl)cyclopropyl]propan-1-one](/img/structure/B14586203.png)
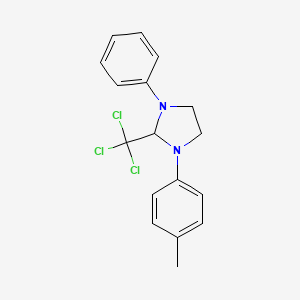
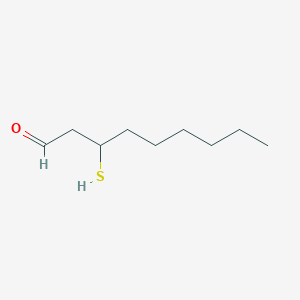


![N-[2,2-Bis(hexyloxy)ethyl]-2,6-dimethylaniline](/img/structure/B14586230.png)
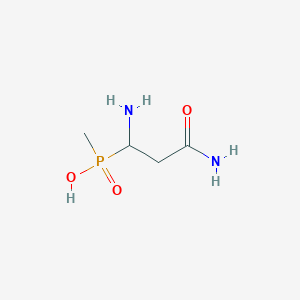

methyl}oxophosphanium](/img/structure/B14586250.png)
